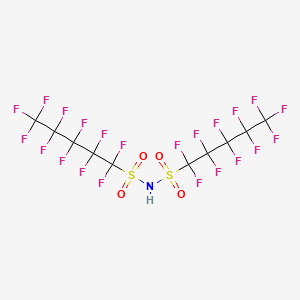![molecular formula C23H26N2O5 B12828781 N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)
N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Lys(Ac)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group. This compound is commonly used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of lysine during the synthesis process, while the acetyl group provides additional stability and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Ac)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is achieved by reacting D-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Acetylation: The ε-amino group of the lysine side chain is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Purification: The final product, Fmoc-D-Lys(Ac)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Ac)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds in peptide synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for the stepwise elongation of peptide chains in SPPS.
Coupling Reactions: Fmoc-D-Lys(Ac)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Acetylation: The acetyl group can be introduced or modified using acetic anhydride or acetyl chloride.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Acetylation: Acetic anhydride or acetyl chloride in the presence of pyridine.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Acetylation: Introduction of the acetyl group to the ε-amino group of lysine.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Lys(Ac)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of lysine residues with specific modifications.
Biology: In biological research, Fmoc-D-Lys(Ac)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and the role of lysine acetylation in cellular processes.
Medicine: The compound is utilized in the development of peptide-based therapeutics and diagnostic tools. It is also used in the synthesis of peptide vaccines and drug delivery systems.
Industry: Fmoc-D-Lys(Ac)-OH is employed in the production of synthetic peptides for various industrial applications, including the development of biomaterials and biocompatible coatings.
Mécanisme D'action
The mechanism of action of Fmoc-D-Lys(Ac)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group provides additional stability and can influence the biological activity of the resulting peptides. The compound’s effects are mediated through its incorporation into peptide chains, where it can interact with molecular targets and pathways relevant to the specific application.
Comparaison Avec Des Composés Similaires
Fmoc-L-Lys(Ac)-OH: The L-isomer of Fmoc-D-Lys(Ac)-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Lys(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of an acetyl group.
Fmoc-D-Orn(Ac)-OH: An ornithine derivative with similar protecting groups.
Uniqueness: Fmoc-D-Lys(Ac)-OH is unique due to its specific combination of the Fmoc and acetyl protecting groups, which provide distinct stability and reactivity profiles. The D-isomer of lysine also offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain synthetic and biological applications.
Propriétés
IUPAC Name |
6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)

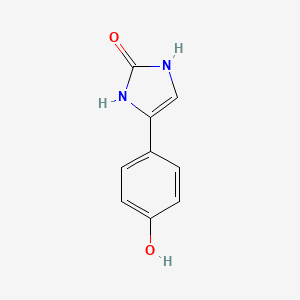
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
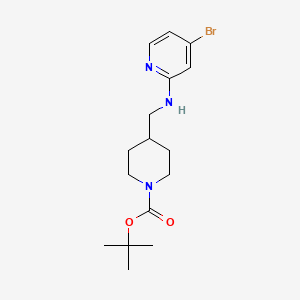
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
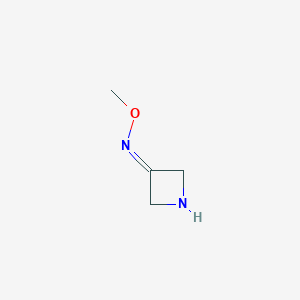
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
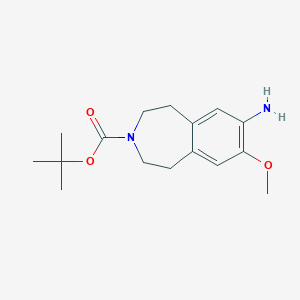
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
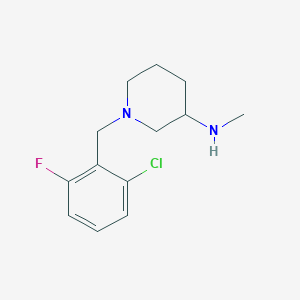
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
